molecular formula C11H24O4 B12326778 1,3-Nonanediol, 1-acetate

1,3-Nonanediol, 1-acetate

Cat. No.: B12326778
M. Wt: 220.31 g/mol
InChI Key: BHYIBCIGNQEGQH-UHFFFAOYSA-N
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Description

Contextualization of Alkanediol Monoacetates in Organic Synthesis

Alkanediol monoacetates are a class of organic molecules that serve as valuable intermediates in the synthesis of more complex chemical structures. These compounds contain both a hydroxyl (-OH) and an acetate (B1210297) (-OAc) functional group, attached to an alkane backbone. This bifunctionality allows for selective chemical transformations. The acetate group can act as a protecting group for one of the hydroxyls in a diol, enabling chemists to selectively react with the free hydroxyl group. Subsequently, the acetate can be removed under specific conditions to reveal the second hydroxyl group for further reactions.

The selective monoacetylation of diols is a key strategy in organic synthesis. mdpi.com Enzymatic methods, particularly using lipases, have emerged as powerful tools for achieving high regioselectivity in the acylation of diols. mdpi.com For instance, lipases can differentiate between primary and secondary hydroxyl groups, or between two sterically different secondary hydroxyls, leading to the preferential formation of a single monoacetate isomer. nih.gov This enzymatic approach is often favored for its mild reaction conditions and high selectivity, which can be challenging to achieve with traditional chemical methods. The resulting monoacetates are versatile building blocks for the synthesis of a wide array of organic compounds.

Significance of Chiral 1,3-Diols and their Acetate Derivatives as Synthetic Intermediates

The 1,3-diol motif is a fundamental structural unit found in a vast number of natural products and biologically active molecules, including polyketide natural products and polyene macrolide antibiotics. rsc.org The stereochemistry of these 1,3-diol units is often crucial for their biological function. Consequently, the development of methods for the stereoselective synthesis of chiral 1,3-diols and their derivatives, such as 1,3-Nonanediol (B3369438), 1-acetate, is of paramount importance in organic chemistry. researchgate.netnih.gov

Chiral 1,3-diol monoacetates are highly valuable as they provide a handle for further synthetic elaboration while preserving the stereochemical integrity of the molecule. These chiral building blocks, often referred to as "chirons," can be used to construct complex target molecules with a high degree of stereocontrol. nih.gov The synthesis of all four possible stereoisomers of a 1,3-diol can be achieved through a combination of chemo- and biocatalytic methods, such as enantioselective aldol (B89426) reactions followed by enzymatic reductions. nih.govnih.gov

A significant advancement in this area is the development of dynamic kinetic resolution (DKR) processes. pnas.org These one-pot procedures combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, enantiomerically pure product. scirea.org For 1,3-diols, this can involve a combination of enzymatic transesterification, a ruthenium-catalyzed epimerization, and an intramolecular acyl migration to produce enantiomerically pure syn-1,3-diacetates. rsc.orgresearchgate.net

Overview of Current Research Trajectories and Challenges for 1,3-Nonanediol, 1-acetate

Current research on 1,3-diol monoacetates, including this compound, is largely focused on improving the efficiency, selectivity, and sustainability of their synthesis. researchgate.netwiseguyreports.com A major trajectory is the continued exploration and development of biocatalytic and chemoenzymatic methods. researchgate.net While significant progress has been made, several challenges remain.

One of the primary challenges is achieving perfect enantio- and diastereoselectivity in the synthesis of all possible stereoisomers of asymmetrically substituted 1,3-diols. While methods for producing syn-diacetates with high purity have been developed, achieving the same for anti-diastereomers can be more complex. researchgate.net The efficiency of dynamic kinetic resolution processes can also be hampered by factors such as the rate of racemization/epimerization and the stability of the catalysts involved. rsc.org

Future research will likely focus on:

The discovery and engineering of novel enzymes with enhanced selectivity and stability. nih.gov

The development of more efficient and robust chemical catalysts for racemization in DKR processes. pnas.org

The application of these advanced synthetic methodologies to produce enantiomerically pure this compound and other valuable chiral building blocks for the synthesis of new pharmaceuticals and other functional molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H24O4

Molecular Weight

220.31 g/mol

IUPAC Name

acetic acid;nonane-1,3-diol

InChI

InChI=1S/C9H20O2.C2H4O2/c1-2-3-4-5-6-9(11)7-8-10;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4)

InChI Key

BHYIBCIGNQEGQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCO)O.CC(=O)O

Origin of Product

United States

Stereochemical Considerations and Isomerism of 1,3 Nonanediol, 1 Acetate

Analysis of Enantiomeric and Diastereomeric Forms of 1,3-Nonanediol (B3369438) and its Monoacetate

1,3-Nonanediol, the parent alcohol of 1,3-nonanediol, 1-acetate, possesses two stereogenic centers at the C1 and C3 positions where the hydroxyl groups are attached. This results in the possibility of four stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The (1R, 3R) and (1S, 3S) isomers are a pair of enantiomers, as are the (1R, 3S) and (1S, 3R) isomers. The relationship between any other pairing, for instance (1R, 3R) and (1R, 3S), is diastereomeric.

When 1,3-nonanediol is monoacetylated at the C1 position to form this compound, the stereochemistry at the C1 and C3 centers is retained. Consequently, this compound also exists as four stereoisomers. The acetylation of the primary hydroxyl group at C1 does not create a new stereocenter.

The stereoisomers of 1,3-nonanediol can be classified as syn and anti diastereomers. In the context of 1,3-diols, the syn isomer has the substituents on the same side of a reference plane, while the anti isomer has them on opposite sides. This nomenclature is often used in the study of polyketide natural products where 1,3-diol motifs are common.

The enantiomeric and diastereomeric forms of 1,3-nonanediol and its monoacetate are summarized in the table below.

Compound Stereoisomer Relationship to (1R, 3R)
1,3-Nonanediol(1R, 3R)-
(1S, 3S)Enantiomer
(1R, 3S)Diastereomer
(1S, 3R)Diastereomer
This compound(1R, 3R)-
(1S, 3S)Enantiomer
(1R, 3S)Diastereomer
(1S, 3R)Diastereomer

This table is generated based on fundamental principles of stereochemistry.

Principles of Chirality in this compound: Theoretical Frameworks for Stereoisomer Differentiation

The differentiation of stereoisomers of this compound relies on the principles of chirality and the application of various analytical techniques. Chirality arises from the presence of stereogenic centers, which in this molecule are the carbon atoms bonded to the hydroxyl and acetoxy groups.

Theoretical Frameworks:

Cahn-Ingold-Prelog (CIP) Priority Rules: This system is used to assign an absolute configuration (R or S) to each stereocenter. The atoms or groups attached to the chiral center are ranked based on atomic number. For this compound, the groups attached to C3 would be ranked to determine its configuration, and similarly for C1 in the parent diol.

Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for differentiating diastereomers. The spatial relationship between atoms in diastereomers is different, leading to distinct chemical shifts and coupling constants in their NMR spectra. For instance, the coupling constants between protons on C1, C2, and C3 can help determine the relative stereochemistry (syn or anti).

X-ray Crystallography: This technique can provide the absolute configuration of a chiral molecule if a suitable single crystal can be obtained. It offers unambiguous proof of the three-dimensional structure. Studies on similar 1,3-diol derivatives have successfully used X-ray crystallography to determine their stereochemistry. researchgate.net

Chiral Chromatography: This method is employed to separate enantiomers. A chiral stationary phase is used, which interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

The stereoselective synthesis of specific stereoisomers of 1,3-diols and their derivatives is an active area of research, particularly due to their presence in many natural products. nih.gov Methods such as dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization, have been developed to produce enantiomerically pure acyclic syn-1,3-diacetates. nih.gov

Advanced Synthetic Methodologies for 1,3 Nonanediol, 1 Acetate

Biocatalytic Strategies for Enantioselective Preparation

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity under mild reaction conditions. Enzymes, particularly lipases, are widely employed for the synthesis of chiral compounds due to their broad substrate tolerance and predictable stereoselectivity.

Lipase-Catalyzed Stereoselective Hydrolysis of 1,3-Nonanediol (B3369438) Diacetate to the Monoacetate

The stereoselective hydrolysis of a prochiral or racemic diacetate is a classic enzymatic approach to obtaining enantiomerically enriched monoacetates. In this strategy, a diacetate, such as 1,3-nonanediol diacetate, is subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme selectively hydrolyzes one of the two ester groups, and in the case of a racemic diacetate, it preferentially acts on one enantiomer, leading to a kinetic resolution.

Enzymatic Transesterification Approaches for Monoacetate Formation

Enzymatic transesterification, or alcoholysis, is another widely utilized method for the synthesis of monoacetates. This approach involves the reaction of a diol, such as 1,3-nonanediol, with an acyl donor in the presence of a lipase. Activated acyl donors, such as vinyl acetate (B1210297) or isopropenyl acetate, are often used to drive the reaction to completion, as the enol byproduct tautomerizes to a ketone or aldehyde, rendering the reaction irreversible. nih.govresearchgate.net

Candida antarctica lipase B (CALB) is a frequently used biocatalyst for these transformations due to its high activity and stability in organic solvents. viamedica.plrsc.org The enzyme selectively acylates one of the hydroxyl groups of the diol. In the case of a racemic 1,3-diol, the lipase will preferentially acylate one enantiomer, resulting in a kinetic resolution where the monoacetate of one enantiomer and the unreacted diol of the other are obtained. The efficiency of the resolution is determined by the enzyme's enantioselectivity. For example, the transesterification of various flavonoids with acyl donors using lipases has been shown to produce monoacylated products with high conversion rates. mdpi.com Similarly, the lipase-catalyzed acylation of citronellol (B86348) demonstrates that transesterification can be significantly faster than esterification for producing terpene esters. scielo.br

Acyl DonorEnzymeKey Feature
Vinyl AcetateLipase B from Candida antarctica (CALB)Irreversible reaction due to tautomerization of the vinyl alcohol byproduct.
Acetic AnhydrideLipozyme TL IMHigh conversion rates for acylation of complex molecules. mdpi.com
Isopropenyl AcetateLipase B from Candida antarctica (CALB)Used in Dynamic Kinetic Asymmetric Transformations for high yields of a single stereoisomer. nih.gov

Application of Kinetic Resolution Techniques in 1,3-Diol Systems

Kinetic resolution is a cornerstone of asymmetric synthesis, enabling the separation of enantiomers from a racemic mixture. In the context of 1,3-diols, enzymatic kinetic resolution via acylation is a common and effective strategy. arkat-usa.org This process relies on the differential rate of reaction of the two enantiomers of the diol with an acylating agent in the presence of a chiral catalyst, typically a lipase.

The outcome of a kinetic resolution is the formation of a monoacylated product from the faster-reacting enantiomer, leaving the unreacted, slower-reacting enantiomer of the diol. The maximum theoretical yield for the desired product in a classic kinetic resolution is 50%. The enantiomeric excess of both the product and the remaining starting material is dependent on the extent of the conversion and the enantioselectivity (E) of the enzyme. High E-values are crucial for obtaining products with high optical purity. Studies on peptidomimetic 1,3-diols have explored both enzymatic acylation and hydrolysis for their kinetic resolution. arkat-usa.orgresearchgate.net

Desymmetrization of meso-Diols for Chiral Monoacetate Access

An alternative and often more efficient strategy than kinetic resolution for obtaining enantiomerically pure compounds is the desymmetrization of meso compounds. A meso compound is an achiral molecule that possesses stereocenters. In the case of 1,3-diols, a meso-diol has two enantiotopic hydroxyl groups. A chiral catalyst can selectively react with one of these hydroxyl groups, leading to a single enantiomer of the product, with a theoretical yield of 100%.

This approach has been successfully applied to various meso-1,3-diols. For instance, the lipase-mediated acetylation of substituted 2-aryl-propane-1,3-diols has been used to synthesize precursors for terpenes with high enantiomeric excess. mdpi.com Non-enzymatic methods have also been developed, utilizing chiral catalysts such as dinuclear zinc complexes or chiral isothioureas for the highly enantioselective acylation of acyclic meso-1,3-diols. nih.govnih.gov A highly enantioselective desymmetrization of 2-aryl-1,3-diols has also been achieved using a rationally designed chiral hemiboronic acid catalyst for O-alkylation. nih.govorganic-chemistry.org

Catalyst TypeSubstrate ExampleKey Advantage
Lipase (e.g., PPL)2-(p-tolyl)propane-1,3-diolHigh enantioselectivity (99% ee) in acetylation. mdpi.com
Chiral IsothioureaAcyclic meso 1,3-diolsHigh enantioselectivity (er >99:1) through a synergistic mechanism. nih.gov
Dinuclear Zinc Complex2-alkyl- and 2-aryl-1,3-propanediolsHigh yields and enantioselectivities for a broad range of substrates. nih.gov
Chiral Hemiboronic Acid2-aryl-1,3-diolsHigh enantiomeric ratios (≥95:5) under mild, ambient conditions. nih.govorganic-chemistry.org

Chemoenzymatic Transformations Involving 1,3-Diol Derivatives

The combination of enzymatic and chemical catalysis in a single pot, known as chemoenzymatic catalysis, can lead to highly efficient and elegant synthetic routes. These methods can overcome the limitations of purely enzymatic or chemical approaches.

Dynamic Kinetic Asymmetric Transformation (DKAT) for Enhanced Enantioselectivity

Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformation (DYKAT) are powerful strategies that can overcome the 50% yield limitation of traditional kinetic resolutions. wikipedia.org In a DKAT process, the slow-reacting enantiomer of the starting material is continuously racemized in situ, allowing it to be converted into the fast-reacting enantiomer. This enables the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nii.ac.jp

A notable example is the one-pot synthesis of enantiomerically pure syn-1,3-diacetates from racemic diastereomeric mixtures of 1,3-diols. nih.govnih.gov This process combines three key steps:

Enzymatic Transesterification: A lipase, such as CALB, selectively acylates one enantiomer of the diol.

Ruthenium-Catalyzed Epimerization: A ruthenium catalyst facilitates the in situ racemization of the unreacted alcohol stereocenter.

Intramolecular Acyl Migration: A spontaneous acyl migration occurs in the syn-1,3-diol monoacetate intermediate.

This combination of a biocatalyst and a transition metal catalyst in a single pot constitutes a highly efficient DYKAT, yielding acyclic syn-1,3-diacetates with excellent enantioselectivities (>99% ee) and good diastereomeric ratios (>90% syn). nih.gov The choice of acyl donor, such as isopropenyl acetate, was found to be crucial for the efficiency of the transformation. nih.gov

ComponentFunctionExample
BiocatalystEnantioselective acylationLipase B from Candida antarctica (CALB) nih.gov
ChemocatalystIn situ racemization of the alcoholRuthenium complex nih.gov
Acyl DonorProvides the acetate groupIsopropenyl acetate nih.gov
OutcomeHigh yield of a single stereoisomer>99% ee, >90% syn-diacetate nih.gov

Integration of Enzymatic and Transition Metal Catalysis (e.g., Ruthenium Catalysts)

The convergence of enzymatic and transition metal catalysis in a single pot represents a powerful strategy for the efficient synthesis of chiral molecules like 1,3-nonanediol, 1-acetate. nih.govillinois.edu This chemoenzymatic approach harnesses the high selectivity of enzymes and the unique reactivity of metal catalysts to achieve transformations that are difficult to accomplish by either method alone. nih.gov A significant challenge in combining these two catalytic systems is their mutual inactivation and differing optimal reaction conditions, as enzymes typically function in aqueous media while organometallic catalysts are often sensitive to water. illinois.edu However, innovative strategies have been developed to overcome these incompatibilities, leading to highly efficient processes. illinois.edu

A prime example is the dynamic kinetic asymmetric transformation (DYKAT) for producing enantiomerically pure syn-1,3-diacetates from racemic and diastereomeric mixtures of 1,3-diols. nih.gov This one-pot method ingeniously couples three distinct catalytic processes:

Enzymatic Transesterification: A lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the 1,3-diol. nih.gov

Ruthenium-Catalyzed Epimerization: A ruthenium catalyst facilitates the in-situ racemization (epimerization) of the unreacted alcohol stereocenter. This allows the slower-reacting enantiomer to be converted into the faster-reacting one, theoretically enabling a 100% yield of a single enantiomeric product. nih.gov

Intramolecular Acyl Migration: In the case of syn-1,3-diol monoacetates, a rapid intramolecular acyl migration occurs. This is followed by a second enzymatic acylation to yield the diacetate. The combination of Ru-catalyzed epimerization of the monoacetate intermediate and the faster acyl migration in the syn isomer drives the equilibrium towards the desired syn-diacetate. nih.gov

This DYKAT process effectively combines deracemization and deepimerization, converting a mixture of all four stereoisomers of a 1,3-diol into a single, enantiopure syn-1,3-diacetate. nih.gov The use of isopropenyl acetate as the acyl donor and a specific ruthenium complex has proven effective, yielding various acyclic syn-1,3-diacetates with excellent enantioselectivity and high diastereomeric ratios. nih.gov

Table 1: Dynamic Kinetic Asymmetric Transformation (DYKAT) of 1,3-Diols This table illustrates the effectiveness of the combined enzymatic and ruthenium-catalyzed approach for synthesizing enantiopure syn-1,3-diacetates from various diol substrates.

Substrate Diol Yield (%) Enantiomeric Excess (ee, %) Diastereomeric Ratio (syn:anti)
1-Phenyl-1,3-butanediol 73% >99% 90:10
1-(2-Naphthyl)-1,3-butanediol 68% >99% 93:7
1-(4-Chlorophenyl)-1,3-butanediol 71% >99% 92:8

Data sourced from a study on the one-pot synthesis of enantiomerically pure syn-1,3-diacetates. nih.gov

Chemical Synthetic Routes to Substituted 1,3-Nonanediols as Precursors

The synthesis of the target this compound relies on the initial construction of the core 1,3-nonanediol precursor. A variety of stereoselective methods have been developed to create this 1,3-diol skeleton with precise control over the stereochemistry at its two chiral centers.

Stereoselective Aldol (B89426) Reaction-Reduction Pathways for 1,3-Diol Skeletons

One of the most fundamental and widely used strategies for constructing 1,3-diol frameworks is the two-step aldol reaction–reduction sequence. nih.govnih.gov This pathway is highly valued for its ability to form carbon-carbon bonds while setting key stereocenters. nih.gov

The process begins with an aldol reaction, where an enolate is added to an aldehyde or ketone to form a β-hydroxy ketone. nih.gov Significant progress has been made in developing stereoselective aldol reactions using chiral auxiliaries, chiral catalysts, or substrate control to dictate the relative and absolute stereochemistry of the product. wiley-vch.deharvard.edu For instance, metal enolates, particularly those of boron, can proceed through a chair-like, pericyclic transition state, where the geometry of the enolate (Z- or E-) directly influences the stereochemical outcome of the aldol adduct (syn- or anti-). harvard.edu

Following the aldol addition, the resulting β-hydroxy ketone is subjected to a diastereoselective reduction of the ketone functionality. nih.gov This reduction step creates the second hydroxyl group of the 1,3-diol. The choice of reducing agent and reaction conditions is critical for controlling the stereochemistry of this newly formed alcohol center relative to the existing one. Chelation-controlled reductions, for example, using reagents like LiI/LiAlH₄ with β-alkoxy ketones, can provide high selectivity for syn-1,3-diols. nih.gov By carefully selecting the conditions for both the aldol and reduction steps, chemists can synthesize any of the four possible stereoisomers of a given 1,3-diol. researchgate.net

Intramolecular Hydrosilylation Methods for Triol Frameworks (e.g., 2,3-syn-2-Methoxymethoxy-1,3-nonanediol)

For more complex polyol frameworks, such as the substituted triol 2,3-syn-2-Methoxymethoxy-1,3-nonanediol, more advanced synthetic strategies are required. Intramolecular hydrosilylation provides a powerful method for the regio- and stereocontrolled synthesis of diols and polyols. researchgate.net This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond within the same molecule, typically catalyzed by a transition metal complex. researchgate.net

In the synthesis of a framework like 2,3-syn-2-Methoxymethoxy-1,3-nonanediol, the strategy involves the intramolecular hydrosilylation of a carefully designed α-hydroxy enol ether. researchgate.net The subsequent oxidative cleavage of the resulting carbon-silicon bond yields the desired diol structure. This method offers a novel approach to the synthesis of 1,3-diols with excellent control over stereochemistry. The stereoselectivity of the process is influenced by the geometry of the starting olefin and the nature of the catalyst, allowing for the targeted synthesis of specific diastereomers. researchgate.net

Regioselective Acylation Methods for Monoacetate Isolation

The final step in synthesizing this compound from its diol precursor is the selective acylation of only one of the two hydroxyl groups. Achieving regioselectivity in the acylation of polyols is a common challenge in organic synthesis. While enzymatic methods can provide high selectivity, chemo-catalytic approaches are also highly effective.

One such method involves the use of an iron(III) acetylacetonate (B107027) [Fe(acac)₃] catalyst to achieve regioselective acylation of 1,3-diols. rsc.org This process is believed to proceed through the formation of a cyclic dioxolane-type intermediate between the iron(III) catalyst and the vicinal diol. This coordination activates one hydroxyl group over the other, directing the incoming acylating reagent (such as an acid anhydride) to react at a specific site. This approach allows for the efficient and selective acylation of one hydroxyl group under mild conditions, leading to the isolation of the desired monoacetate in high yield. rsc.org This method provides a practical and cost-effective alternative to other regioselective protection schemes, such as those mediated by organotin oxides. rsc.org

Mechanistic Investigations of Reactions Involving 1,3 Nonanediol, 1 Acetate Precursors and Derivatives

Elucidation of Intramolecular Acyl Migration Pathways in 1,3-Diol Derivatives

Intramolecular acyl migration is a significant process that can affect the synthesis, purification, and stability of partially acylated polyols, including 1,3-diol monoacetates. nih.gov This reaction involves the transfer of an acyl group, such as an acetate (B1210297), from one hydroxyl group to another within the same molecule. In the case of a 1,3-diol monoacetate, this involves the acetate group moving from the C1 oxygen to the C3 oxygen, or vice versa.

The mechanism is highly dependent on pH and proceeds through a cyclic intermediate. researchgate.netnih.gov Under both acidic and basic conditions, the migration occurs via a six-membered cyclic orthoester intermediate.

Base-Catalyzed Migration: Under basic conditions or at neutral pH, the free hydroxyl group is deprotonated to form a more nucleophilic alkoxide. researchgate.net This alkoxide then attacks the carbonyl carbon of the adjacent ester. This leads to the formation of a tetrahedral intermediate which resolves into the migrated product. The anionic pathway is generally more prominent and proceeds at a faster rate as pH increases. researchgate.netresearchgate.net

Acid-Catalyzed Migration: In the presence of acid, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack. The free hydroxyl group then attacks this activated carbonyl, again leading to a cyclic intermediate that subsequently resolves to the migrated product.

The equilibrium position between the primary (1-acetate) and secondary (3-acetate) isomers is influenced by the relative thermodynamic stability of the two compounds. Generally, primary esters are more stable than secondary esters, meaning the equilibrium often favors the 1-acetate isomer in a 1,3-diol system.

Factor Influence on Acyl Migration Rate Mechanism
pH Rate increases significantly at higher pH.The formation of a more nucleophilic alkoxide under basic conditions accelerates the initial intramolecular attack. researchgate.net
Solvent Polar, aprotic solvents can facilitate the reaction.Solvents capable of stabilizing the charged intermediate can lower the activation energy.
Temperature Increased temperature accelerates the rate of migration.Provides the necessary activation energy to overcome the barrier for the formation of the cyclic intermediate.
Steric Hindrance Increased steric bulk near the hydroxyl or ester groups can hinder the formation of the cyclic intermediate.Steric crowding can make the required geometry for the intramolecular attack less favorable.

Enzyme-Substrate Interactions and Catalytic Site Dynamics in Monoacetylation Processes

Enzymes, particularly lipases, are widely used for the regioselective monoacetylation of diols due to their high efficiency and selectivity under mild conditions. nih.govntu.edu.tw The catalytic mechanism of lipases, such as the well-studied Candida antarctica lipase (B570770) B (CALB), involves a catalytic triad (B1167595) in the active site, typically composed of serine (Ser), histidine (His), and aspartic acid (Asp) residues. mdpi.com

The monoacetylation process follows a two-step "Ping-Pong Bi-Bi" mechanism: mdpi.com

Acylation of the Enzyme: The catalytic cycle begins with the nucleophilic serine residue attacking the carbonyl carbon of the acyl donor (e.g., vinyl acetate). mdpi.com This step is facilitated by the histidine residue, which acts as a general base, abstracting a proton from the serine hydroxyl group. This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the acyl donor (acetaldehyde from vinyl acetate) and forming a stable acyl-enzyme intermediate. researchgate.net

Deacylation by the Diol: The 1,3-nonanediol (B3369438) substrate then enters the active site. One of the hydroxyl groups of the diol, acting as a nucleophile, attacks the carbonyl carbon of the acyl-enzyme intermediate. The histidine residue now acts as a general acid, donating a proton to the serine oxygen as the new tetrahedral intermediate collapses. This releases the 1,3-nonanediol, 1-acetate product and regenerates the free enzyme for the next catalytic cycle. researchgate.net

The regioselectivity of the enzyme (i.e., acetylation of the primary vs. the secondary hydroxyl group) is determined by how the diol substrate binds within the steric and electronic environment of the enzyme's active site. Molecular docking simulations have shown that the substrate orients itself to present one specific hydroxyl group to the acyl-enzyme intermediate in a position optimal for nucleophilic attack. nih.gov

Active Site Residue Role in Catalysis
Serine (Ser) Acts as the primary nucleophile, attacking the acyl donor to form the acyl-enzyme intermediate. mdpi.com
Histidine (His) Functions as a proton shuttle, acting as a base to activate the serine and as an acid to facilitate product release. researchgate.net
Aspartic Acid (Asp) Orients the histidine residue and stabilizes its protonated form through hydrogen bonding, enhancing its basicity. researchgate.net
Oxyanion Hole A region of the active site that stabilizes the negative charge on the oxygen of the tetrahedral intermediates through hydrogen bonding. researchgate.net

Analysis of Stereochemical Control in Chemoenzymatic Transformations

Chemoenzymatic methods are powerful tools for the synthesis of chiral molecules, including enantiomerically pure diol monoacetates. nih.govrwth-aachen.de The high stereoselectivity of enzymes like lipases allows for the resolution of racemic mixtures or the desymmetrization of meso compounds. acs.orgnih.gov

Kinetic Resolution: In a kinetic resolution of racemic 1,3-nonanediol, the enzyme selectively acylates one enantiomer at a much faster rate than the other. For example, a lipase might preferentially acylate the (R)-enantiomer to form (R)-1,3-nonanediol, 1-acetate, leaving the unreacted (S)-1,3-nonanediol behind. This process can theoretically yield a 50% conversion to the monoacetate product with high enantiomeric excess (ee) for both the product and the remaining starting material. nih.gov

The basis for this stereochemical control lies in the three-dimensional structure of the enzyme's active site. The chiral environment of the active site leads to the formation of two diastereomeric enzyme-substrate transition states (one for each enantiomer or prochiral group) that have different energy levels. The reaction proceeds preferentially through the lower-energy transition state, resulting in the observed enantioselectivity. nih.gov

Strategy Substrate Outcome Theoretical Max. Yield
Kinetic Resolution Racemic Diol (e.g., (R/S)-1,3-nonanediol)One enantiomer is acylated faster, yielding a chiral monoacetate and the unreacted chiral diol. nih.gov50% (for the monoacetate)
Desymmetrization Meso DiolOne of two prochiral hydroxyl groups is selectively acylated, yielding a single enantiomer of the chiral monoacetate. acs.org100%

Reaction Mechanisms for Selective Bromination and Wittig Reactions in Related Nonanediol Syntheses

The synthesis of complex molecules often requires the selective transformation of functional groups. For precursors and derivatives of 1,3-nonanediol, selective monobromination and Wittig reactions are key transformations.

Selective Bromination

Converting one hydroxyl group of a diol to a bromide can be achieved using several methods, with the Appel reaction being a common choice for its mild conditions. organic-chemistry.org

The mechanism of the Appel reaction using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) proceeds as follows: wikipedia.orgalfa-chemistry.com

Activation: Triphenylphosphine attacks a bromine atom on CBr₄, displacing the tribromomethanide anion to form a bromotriphenylphosphonium bromide salt.

Alcohol Addition: The diol's hydroxyl group is deprotonated by the tribromomethanide anion (forming bromoform) or another mild base. The resulting alkoxide attacks the positively charged phosphorus atom of the phosphonium salt. nrochemistry.com

Intermediate Formation: This attack forms an alkoxyphosphonium bromide intermediate.

SN2 Displacement: The bromide ion then acts as a nucleophile, attacking the carbon atom attached to the oxygen in an SN2 fashion. This displacement results in the formation of the alkyl bromide with an inversion of stereochemistry at that carbon center. The driving force for this final step is the formation of the very stable triphenylphosphine oxide (Ph₃P=O). organic-chemistry.orgwikipedia.org

Selective monobromination of a symmetric diol can be challenging. However, reacting diols with aqueous hydrobromic acid (HBr) in a biphasic system with a nonpolar organic solvent like toluene has been shown to yield monobrominated products with high selectivity. researchgate.netorganic-chemistry.org This selectivity is thought to arise because the initially formed bromo-alcohol product is more nonpolar than the starting diol and may form aggregates or reverse micelles that shield the remaining hydroxyl group from the aqueous HBr phase. organic-chemistry.org

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent). lumenlearning.com This reaction could be used, for example, on an aldehyde derived from the oxidation of one of the hydroxyl groups of a nonanediol derivative.

The mechanism is generally understood to proceed through the following steps: dalalinstitute.commasterorganicchemistry.com

Ylide Formation: A triphenylphosphonium salt (prepared via an SN2 reaction between PPh₃ and an alkyl halide) is deprotonated with a strong base (like n-butyllithium) to form the nucleophilic phosphonium ylide.

Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is now widely believed to occur via a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgwikipedia.org An older, stepwise mechanism proposed the formation of a zwitterionic intermediate called a betaine, which then cyclizes, but the concerted pathway is supported by significant evidence for reactions under lithium-free conditions. wikipedia.org

Decomposition: The oxaphosphetane intermediate is unstable and rapidly decomposes. The ring collapses in a retro-[2+2] cycloaddition, breaking the C-P and C-O bonds and forming a C=C double bond (the alkene) and a P=O double bond (triphenylphosphine oxide). The formation of the highly stable P=O bond is the thermodynamic driving force for the entire reaction. lumenlearning.commasterorganicchemistry.com

The stereochemical outcome (E vs. Z alkene) of the Wittig reaction depends heavily on the stability of the ylide used. organic-chemistry.orgwikipedia.org

Applications of 1,3 Nonanediol, 1 Acetate in Complex Organic Synthesis

Utilization as a Chiral Building Block

The syn and anti-1,3-diol moieties are recurrent structural features in a vast array of natural products, including polyketides, macrolides, and alkaloids. researchgate.netnih.gov Consequently, chiral precursors that can deliver this structural unit in a stereodefined manner are highly sought after. Optically active 1,3-Nonanediol (B3369438), 1-acetate represents a C9 building block that can be incorporated into the carbon skeleton of these natural products.

The synthesis of polyketide natural products, for instance, often involves the iterative construction of a carbon chain with specific stereochemical configurations at alternating carbons. nih.govsyr.edu A chiral fragment derived from 1,3-Nonanediol, 1-acetate can be integrated into such a chain, establishing the required 1,3-diol stereochemistry. The mono-protected nature of the diol allows the free secondary hydroxyl group to participate in coupling reactions, while the acetate (B1210297) group can be hydrolyzed at a later stage to reveal the primary alcohol for further elaboration. This strategy is crucial for achieving the total synthesis of complex polyketides where multiple stereocenters must be precisely controlled. nih.gov Similarly, the structural framework of certain sphingolipid analogues and alkaloids can be accessed using such chiral synthons. researchgate.netresearchgate.net

Natural Product ClassRole of 1,3-Diol Monoacetate MotifSynthetic Strategy
PolyketidesSource of stereodefined C9 fragment for backbone construction.Incorporation via coupling reactions at the free hydroxyl group, followed by chain extension.
AlkaloidsServes as a chiral precursor for side chains or core structural elements.Transformation of the hydroxyl and acetate functionalities to introduce nitrogen-containing groups.
Sphingolipid AnaloguesProvides the characteristic amino-diol backbone after functional group manipulation.Conversion of the hydroxyl group to an amino group and subsequent modification.

One of the primary applications of this compound in its chiral form is as a precursor to other optically active molecules. The selective acetylation of the primary alcohol in 1,3-nonanediol leaves a chiral secondary alcohol that is a valuable intermediate in its own right. researchgate.netntu.edu.tw This moiety can undergo a variety of stereospecific transformations.

For example, the free secondary hydroxyl group can be oxidized to a ketone, inverted via a Mitsunobu reaction to access the opposite stereoisomer, or used as a directing group for subsequent diastereoselective reactions on an adjacent part of the molecule. The ability to perform these transformations without affecting the protected primary alcohol enhances the synthetic utility of the building block, allowing for the stepwise and controlled construction of complex molecular architectures. Enzymatic methods are often employed to achieve the initial selective acetylation with high enantioselectivity. nih.govntu.edu.tw

Role in the Elaboration of Advanced Organic Intermediates for Pharmaceutical and Fine Chemical Industries

The synthesis of active pharmaceutical ingredients (APIs) and fine chemicals often requires the use of advanced organic intermediates that contain specific functional groups and stereochemical arrangements. nouryon.comjuniperpublishers.com Chiral 1,3-diols and their derivatives are important intermediates for the synthesis of various pharmaceuticals. nih.govnih.gov The this compound structure can be a precursor to key fragments in drug molecules.

For instance, the 1,3-diol system is a component of the side chain of HMG-CoA reductase inhibitors (statins). While statins typically have a different side chain length, the synthetic methodologies developed for chiral 1,3-diols are broadly applicable. nih.gov The functional group handles in this compound—the secondary alcohol and the primary acetate—allow for its incorporation into larger, more complex molecules that may serve as precursors in the pharmaceutical industry. The lipophilic nonyl chain can also be a desirable feature for modulating the pharmacokinetic properties of a drug candidate.

IndustryApplication of this compound Derived StructuresExample of Potential Transformation
PharmaceuticalAs a chiral intermediate for the synthesis of complex drug molecules.Oxidation of the secondary alcohol and subsequent elaboration to form part of a pharmacologically active core.
Fine ChemicalsAs a building block for specialty chemicals and materials. nouryon.comConversion into chiral ligands or additives for asymmetric catalysis.

Exploration as a Synthetic Linker in Molecular Architectures

The bifunctional nature of this compound, with two oxygen functionalities separated by a defined three-carbon spacer, allows it to be explored as a synthetic linker. nih.gov In this capacity, it can be used to connect two different molecular fragments or to build specific molecular topologies.

After deprotection of the acetate group, the resulting diol can be used to bridge two molecular units. For example, it could be used to form cyclic structures or to link a payload molecule (like a drug) to a targeting moiety in bioconjugate chemistry. The length and flexibility of the nonyl chain can influence the spacing and relative orientation of the connected fragments, which can be critical for the function of the final molecular construct. While its application as a linker is less common than its use as a chiral building block, the inherent structure of this compound provides opportunities for its use in the design of novel molecular architectures.

Advanced Analytical Techniques in Research on 1,3 Nonanediol, 1 Acetate

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are indispensable for isolating 1,3-Nonanediol (B3369438), 1-acetate from reaction mixtures and assessing its purity. Given the compound's structure, which includes a polar hydroxyl group and an ester, both gas and liquid chromatography methods are applicable, often with specific modifications to enhance resolution and efficiency.

High-Speed Gas Chromatography (HSGC) and GC-Mass Spectrometry (GC-MS) for Derivatization Products

Gas chromatography is a powerful tool for analyzing volatile compounds. However, the polarity of 1,3-Nonanediol, 1-acetate, due to its free hydroxyl group, can lead to poor peak shape and thermal instability during GC analysis. To overcome these issues, chemical derivatization is often an essential step. covachem.com This process involves converting the polar -OH group into a less polar, more volatile, and more thermally stable functional group. covachem.com

The most common derivatization strategy for hydroxyl groups is silylation, which replaces the acidic proton of the alcohol with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This reduces hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic behavior. researchgate.net The resulting derivatized compound exhibits shorter retention times and more symmetrical peaks. covachem.com

GC-MS analysis of the derivatized this compound provides not only retention time data for purity assessment but also mass spectra that are crucial for structural confirmation. The mass spectrum of the derivatized molecule will show a characteristic molecular ion peak and fragmentation patterns that can be used to confirm the structure of the original analyte. covachem.com Acetate (B1210297) derivatives, such as the one present in the target molecule, are themselves a form of derivatization that can be analyzed effectively by GC-MS. researchgate.net

Table 1: GC-MS Derivatization Strategy for this compound

Analytical Challenge Derivatization Approach Reagent Example Expected Outcome
Polarity from -OH group Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Increased volatility and thermal stability
Poor peak shape Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Improved peak symmetry and resolution

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution and Enantiomeric Excess Determination

This compound possesses two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Distinguishing and quantifying these isomers is critical, as they can have different biological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most versatile and widely used method for this purpose. phenomenex.comnih.gov

The principle behind chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.netresearchgate.net These complexes have different stabilities, leading to different retention times for each enantiomer, thus enabling their separation. researchgate.net

For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives (e.g., Chiralpak® or Chiralcel® columns), are often effective. nih.gov The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a nonpolar solvent like hexane (B92381) and a small amount of a polar modifier, such as isopropanol (B130326) or ethanol. rsc.org The detector, usually a UV detector, measures the concentration of each enantiomer as it elutes from the column, allowing for the determination of the enantiomeric excess (e.e.).

Table 2: Representative HPLC Method for Chiral Resolution

Parameter Condition Purpose
Column Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) Provides chiral recognition environment
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) Elutes compounds and modulates retention
Flow Rate 1.0 mL/min Controls analysis time and resolution
Detection UV at 210 nm Quantifies the separated enantiomers

| Temperature | 25 °C | Ensures reproducible retention times |

Spectroscopic Approaches for Stereochemical and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural characterization of organic molecules in solution. uomustansiriyah.edu.iq Both ¹H and ¹³C NMR spectra provide a wealth of information.

¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms in the molecule. It provides information on the connectivity through spin-spin splitting patterns and the number of protons in a given environment through integration. uomustansiriyah.edu.iq For this compound, one would expect to see distinct signals for the terminal methyl group, the long alkyl chain (-(CH₂)₅-), the protons on the carbons bearing the hydroxyl and acetate groups, and the methyl group of the acetate. The protons adjacent to the two stereocenters are diastereotopic and are expected to show complex splitting patterns, which can provide clues about the relative stereochemistry.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. uomustansiriyah.edu.iq The spectrum of this compound would show characteristic signals for the carbonyl carbon of the ester (around 170 ppm), the two carbons attached to oxygen (in the 60-80 ppm range), and the carbons of the alkyl chain.

Stereochemical Analysis: Determining the relative stereochemistry (syn vs. anti) of the 1,3-diol moiety is a significant challenge. Advanced 2D NMR techniques like NOESY can reveal through-space correlations between protons, which can help define the spatial arrangement of substituents. An alternative and powerful method involves derivatizing the 1,3-diol portion of the molecule, for example, by forming an acetonide. The ¹³C chemical shifts of the acetonide carbons are highly dependent on the relative stereochemistry of the diol, providing a reliable method for assignment. univ-lemans.fr

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (terminal) ~0.9 Triplet (t)
-(CH₂)₅- ~1.2-1.6 Multiplet (m)
CH₃-C(=O) ~2.0 Singlet (s)
CH(OH) ~3.8-4.1 Multiplet (m)
CH(OAc) ~4.8-5.1 Multiplet (m)

Infrared (IR) Spectroscopy in Mechanistic Studies and Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. nih.gov It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. slideshare.net

For this compound, the IR spectrum would provide clear evidence for its key functional groups: the hydroxyl group (-OH) and the ester group (-C=O). The presence of a broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol. libretexts.org A strong, sharp absorption band around 1740-1735 cm⁻¹ is a definitive indicator of the C=O stretching vibration of a saturated aliphatic ester. slideshare.net Additionally, C-O stretching vibrations for the alcohol and ester would appear in the fingerprint region between 1300 and 1000 cm⁻¹. libretexts.org This technique allows for quick confirmation that both the alcohol and acetate functionalities are present in the structure.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Alcohol (-OH) O-H stretch 3500 - 3200 Strong, Broad
Alkane (C-H) C-H stretch 3000 - 2850 Strong
Ester (C=O) C=O stretch 1740 - 1735 Strong

Computational Chemistry and Theoretical Modeling of 1,3 Nonanediol, 1 Acetate Systems

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Characterization

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving 1,3-Nonanediol (B3369438), 1-acetate. These calculations can map out the entire potential energy surface of a reaction, such as its synthesis via esterification or its hydrolysis.

The primary goal is to identify the lowest energy path from reactants to products. This involves optimizing the geometric structures of all species along the reaction coordinate, including reactants, intermediates, products, and, most importantly, transition states. nih.gov The transition state represents the highest energy point on the reaction pathway, and its structure and energy determine the reaction's activation energy and, consequently, its rate. johnhogan.infosolubilityofthings.com For the acylation of 1,3-nonanediol to form 1,3-Nonanediol, 1-acetate, calculations can model the nucleophilic attack of a hydroxyl group on the acyl donor. The transition state for this step can be located and characterized. nih.govlibretexts.org The energy difference between the reactants and the transition state provides the activation energy barrier (ΔG‡ or ΔH‡). rsc.org By comparing the energy barriers of different potential pathways, the most favorable mechanism can be determined. nih.gov For instance, in an acid-catalyzed esterification, the rate-determining step is often the nucleophilic addition of the alcohol to the protonated acid. nih.gov

Intrinsic Reaction Coordinate (IRC) calculations can be performed from the transition state structure to confirm that it correctly connects the desired reactants and products. researchgate.net Such analyses provide a detailed, step-by-step understanding of bond-forming and bond-breaking processes.

Table 1: Hypothetical Energy Profile for a Key Step in this compound Synthesis (Calculated via DFT)
SpeciesDescriptionRelative Energy (kcal/mol)
Reactants1,3-Nonanediol + Acyl Donor0.0
Transition State (TS)Nucleophilic attack of hydroxyl on carbonyl carbon+19.6
IntermediateTetrahedral Intermediate+5.2
ProductsThis compound + By-product-10.8

Molecular Dynamics Simulations of Enzyme-Substrate Complexes (e.g., Lipase-Monoacetate Interactions)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations are particularly valuable for understanding its interaction with enzymes, such as lipases, which are commonly used for its stereoselective synthesis or hydrolysis. acs.org

An MD simulation begins with the three-dimensional coordinates of the enzyme-substrate complex, often obtained from crystal structures or created through molecular docking. The system is then solvated in a box of water or an organic solvent to mimic experimental conditions, and ions are added to neutralize the system. emerginginvestigators.orgdtu.dk The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over short time steps (femtoseconds), generating a trajectory that can span from nanoseconds to microseconds. nih.gov

Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand position from its starting structure over time. A stable RMSD value suggests that the simulation has reached equilibrium and the complex is stable. emerginginvestigators.orgnih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. High RMSF values can indicate flexible regions of the enzyme, such as loops or the active site "lid," which may play a role in substrate binding and release. nih.gov

Hydrogen Bond Analysis: This analysis identifies stable hydrogen bonds between the substrate (this compound) and the enzyme's active site residues, which are crucial for substrate recognition and catalysis. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the substrate to the enzyme, providing a quantitative measure of binding affinity.

These simulations provide dynamic insights into how the monoacetate fits into the lipase's active site, the stability of the complex, and the specific amino acid residues involved in the interaction. acs.orgdtu.dk

Table 2: Typical Parameters for an MD Simulation of a Lipase-Monoacetate Complex
ParameterTypical Value / DescriptionReference Software/Method
Simulation PackageGROMACS, AMBER acs.orgemerginginvestigators.org
Force FieldGROMOS, AMBER, OPLS emerginginvestigators.orgdtu.dk
Solvent ModelTIP3P (for water), explicit organic solvent box acs.org
Simulation Time50 - 500 ns nih.gov
Temperature293 - 333 K (controlled by thermostat) nih.govnih.gov
Pressure1 bar (controlled by barostat)-
Integration Time Step2 fs-

Prediction of Stereoselectivity and Enantiomeric Excess in Catalytic Processes

Since 1,3-Nonanediol is a chiral molecule, the enzymatic acylation to produce this compound can be stereoselective. Computational methods can be employed to predict and rationalize the enantioselectivity observed in these lipase-catalyzed reactions. researchgate.net The basis for this prediction is that an enzyme will catalyze the reaction of one enantiomer faster than the other due to differences in how they fit into the chiral active site.

The process typically involves:

Molecular Docking: The (R)- and (S)-enantiomers of 1,3-nonanediol are separately docked into the active site of the lipase (B570770). Docking algorithms generate multiple possible binding poses and score them based on factors like intermolecular forces. researchgate.net

Transition State Modeling: For the most promising binding poses of each enantiomer, a model of the enzymatic transition state (e.g., the tetrahedral intermediate formed by the attack of the catalytic serine on the acyl donor) is constructed.

Energy Calculation: The relative energies of the (R)- and (S)-transition state complexes are calculated. The enantiomer that forms the lower-energy, more stable transition state is predicted to be the faster-reacting one.

Predicting Enantiomeric Excess (ee): The difference in the free energy of activation (ΔΔG‡) between the two enantiomers can be related to the enantiomeric ratio (E) and the predicted enantiomeric excess (ee) using transition state theory. A larger energy difference corresponds to higher predicted selectivity.

These computational predictions can guide the selection of enzymes and reaction conditions to achieve high enantiomeric excess for a desired stereoisomer of this compound. researchgate.netacs.org

Table 3: Example of a Computational Prediction of Enantioselectivity for Lipase-Catalyzed Acylation of 1,3-Nonanediol
Parameter(R)-1,3-Nonanediol(S)-1,3-Nonanediol
Docking Score (kcal/mol)-7.5-6.8
Relative Transition State Energy (ΔG‡, kcal/mol)12.114.0
Energy Difference (ΔΔG‡, kcal/mol)1.9
Predicted Fast-Reacting Enantiomer(R)
Predicted Enantiomeric Excess (ee)>95%

Conformation Analysis and Energy Minimization Studies

This analysis typically starts by systematically rotating the dihedral angles of the molecule's backbone to generate a wide range of possible 3D structures. researchgate.net For each generated structure, an energy minimization calculation is performed. researchgate.net Energy minimization algorithms, such as steepest descent or conjugate gradient, adjust the geometry of the molecule to find the nearest local minimum on the potential energy surface. nih.govacs.org

The result is a set of optimized, low-energy conformers and their corresponding relative energies. This information is crucial for:

Understanding the intrinsic shape preferences of the molecule.

Providing realistic starting structures for molecular dynamics simulations and docking studies.

Interpreting experimental data, such as NMR spectra, where the observed properties are an average over the populated conformational ensemble.

For a molecule like this compound, conformational analysis can reveal how the alkyl chain folds and how the acetate (B1210297) and hydroxyl groups are oriented relative to each other, which directly impacts its physical properties and how it interacts with other molecules or enzyme active sites. laas.fr

Table 4: Hypothetical Low-Energy Conformers of this compound
Conformer IDKey Dihedral Angle 1 (C2-C3-C4-C5)Key Dihedral Angle 2 (O-C1-C2-C3)Relative Energy (kcal/mol)
1 (Global Minimum)~180° (anti)~180° (anti)0.00
2~60° (gauche)~180° (anti)+0.85
3~180° (anti)~60° (gauche)+1.10
4~60° (gauche)~60° (gauche)+1.95

Biochemical and Biological Research Perspectives on 1,3 Nonanediol, 1 Acetate

Metabolomics Analysis and Detection in Biological Systems

Identification and Concentration Profiles in Human Metabolomics Studies (e.g., related to cognitive states)

The direct identification and quantification of 1,3-Nonanediol (B3369438), 1-acetate in human metabolomics literature, particularly in studies related to cognitive states, is not documented in currently available scientific research. The compound is not commonly listed as a known human metabolite in major databases.

However, its detection has been reported in at least one non-human biological system, highlighting its presence as a product of biochemical processes. A 2024 study investigating volatile compounds during the fermentation of tuna cooking liquid identified 1,3-Nonanediol, 1-acetate as one of the esters present. The study used gas chromatography-mass spectrometry (GC-MS) for metabolomic analysis. The relative content of the compound was shown to decrease during fermentation with specific microorganisms, suggesting it is metabolized by these microbes. nih.gov

The table below summarizes the findings from this study, showing the relative concentration of this compound during the fermentation process.

Fermentation StageMicroorganismRelative Content of this compound (Mean ± SD)
Unfermented ControlN/A6.86 ± 0.11
FermentedLactobacillus plantarum RP265.38 ± 0.21
FermentedCyberlindnera fabianii JGM9-15.00 ± 0.52
FermentedCo-culture of both5.31 ± 0.21
Deodorized FermentCo-culture of both2.84 ± 0.12

Data adapted from a study on tuna cooking liquid fermentation. nih.gov

While this demonstrates that the compound can be detected in a biological matrix, there is no corresponding data from human studies. Research into the human metabolome is extensive, but the focus has been on more central metabolites. The absence of this compound in human studies suggests it is either not an endogenous human metabolite, is present at concentrations below the limit of detection of typical analytical methods, or has not yet been specifically targeted for identification.

Correlation with Biochemical Pathways and Endogenous Metabolic Processes

Given the lack of direct studies on this compound in endogenous metabolism, its correlation with biochemical pathways must be inferred from its structure—an acetate (B1210297) ester of a long-chain diol. The metabolic fate of this compound would likely begin with hydrolysis of the ester bond.

This initial step would yield two separate molecules: acetate and 1,3-nonanediol .

Acetate Metabolism : Acetate is a well-known and crucial metabolite. It can be converted into acetyl-CoA by acetyl-CoA synthetase enzymes. nih.gov Acetyl-CoA is a central hub in metabolism, connecting glycolysis, the TCA (tricarboxylic acid) cycle, and the synthesis of fatty acids and steroids. nih.gov As a metabolic precursor, acetate is utilized for the synthesis of long-chain fatty acids. nih.gov It also plays a role as an epigenetic metabolite, influencing gene expression by contributing to histone acetylation. nih.gov

1,3-Nonanediol Metabolism : The metabolic pathway for 1,3-nonanediol is not specifically characterized. However, the metabolism of other, similar diols, such as propylene (B89431) glycol (propane-1,2-diol), involves oxidation. Propylene glycol is metabolized in the human body into pyruvic acid, acetic acid, and lactic acid—all of which are intermediates in normal energy metabolism. wikipedia.org It is plausible that 1,3-nonanediol would undergo a similar fate, being oxidized via alcohol and aldehyde dehydrogenases to ultimately yield products that can enter central metabolic pathways. Long-chain diols can also be synthesized from renewable fatty acids, suggesting a potential link to lipid metabolic pathways. rsc.org

Therefore, the metabolism of this compound would likely feed into two major arms of cellular metabolism: the acetyl-CoA pool via the acetate moiety and fatty acid or energy production pathways via the nonanediol backbone.

Enzymatic Biotransformations and Biodegradation Studies

Microorganism-Mediated Hydrolysis and Esterification Mechanisms

Microorganisms are primary drivers of biotransformation for a vast array of organic compounds, including esters like this compound. The principal mechanism for this transformation is enzymatic hydrolysis, mediated by extracellular or intracellular hydrolase enzymes, particularly esterases and lipases.

In the context of biodegradation, microorganisms would secrete these enzymes to cleave the ester bond of this compound, breaking it down into 1,3-nonanediol and acetic acid. These smaller, more polar molecules can then be transported into the microbial cell and utilized as carbon and energy sources. This process was observed in the fermentation of tuna cooking liquid, where the concentration of this compound decreased in the presence of Lactobacillus plantarum and Cyberlindnera fabianii. nih.gov

Conversely, the reverse reaction, esterification, can also be mediated by microorganisms under specific conditions (e.g., low water activity). In this process, an alcohol (1,3-nonanediol) and a carboxylic acid (or an activated form like a thioester) are joined to form an ester. This is a common strategy in microbial synthesis of flavor and fragrance compounds.

Susceptibility to Degradation by Specific Enzymes

The chemical structure of this compound makes it a prime substrate for degradation by hydrolytic enzymes.

Esterases : These enzymes are specialized in hydrolyzing ester bonds of smaller, water-soluble molecules. Given that this compound involves a relatively short-chain carboxylic acid (acetate), it is highly likely to be susceptible to a broad range of bacterial and fungal esterases.

Lipases : Lipases are a subclass of esterases that act on water-insoluble esters, such as triglycerides. They are activated at an oil-water interface. Although the acetate portion is small, the nine-carbon diol backbone gives the molecule significant lipophilic character. Therefore, lipases from various microbial sources (e.g., Pseudomonas, Candida, Rhizopus) would be expected to efficiently catalyze the hydrolysis of this compound.

While specific enzymatic studies targeting this compound are not available in the literature, the fundamental principles of enzyme-substrate specificity strongly support its susceptibility to these common and widespread hydrolases. The degradation would involve a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester, leading to the cleavage of the ester bond.

Q & A

Q. What chromatographic methods are recommended for identifying and quantifying 1,3-Nonanediol, 1-acetate in complex matrices like essential oils or food products?

To analyze this compound in complex mixtures, gas chromatography-mass spectrometry (GC/MS) is the gold standard. Use a non-polar capillary column (e.g., DB-5MS) with a temperature gradient starting at 50°C (2 min hold), ramping to 250°C at 5°C/min, and a final hold of 10 min. Retention indices (RI) and mass spectral libraries (e.g., NIST) should be cross-referenced for identification. For quantification, internal standards like methyl laurate or ethyl decanoate are recommended due to similar volatility .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, analogous diol acetates suggest precautions:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis or high-concentration handling.
  • Exposure Response : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 min. Avoid inhalation by using respiratory protection if engineering controls are insufficient .

Q. How can researchers synthesize this compound from its diol precursor?

A standard acetylation method involves reacting 1,3-Nonanediol with acetic anhydride (1:2 molar ratio) in anhydrous pyridine at 0–5°C for 2 hours. The reaction is quenched with ice-water, extracted with dichloromethane, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1). Purity is confirmed by thin-layer chromatography (TLC) and NMR .

Advanced Research Questions

Q. What enzymatic strategies enable enantioselective resolution of this compound?

Pig liver esterase (PLE) has been used for stereoselective hydrolysis of structurally similar acetates. For racemic this compound, incubate with PLE (10 U/mg substrate) in phosphate buffer (pH 7.0) at 30°C. Monitor reaction progress via chiral GC or HPLC. The (R)-enantiomer typically hydrolyzes faster, yielding (S)-1-acetate and (R)-diol, which are separable via liquid-liquid extraction .

Q. How does the esterification position (1-acetate vs. 3-acetate) affect the flavor profile of 1,3-Nonanediol derivatives in food systems?

The 1-acetate isomer contributes a fruity, jasmine-like aroma, while 3-acetate may exhibit greener notes. Sensory analysis via olfactometry-GC (GC-O) paired with electronic nose systems can map volatile profiles. Stability studies (e.g., pH 3–8, 25–60°C) show 1-acetate degrades faster under acidic conditions, releasing acetic acid and altering flavor intensity .

Q. What advanced spectroscopic techniques are critical for structural elucidation of this compound derivatives?

  • NMR : 1^1H and 13^13C NMR confirm esterification position. Key signals: acetate methyl (~2.05 ppm, singlet) and diol protons (δ 3.5–4.0 ppm).
  • HRMS : Electrospray ionization (ESI+) provides exact mass (e.g., C11_{11}H20_{20}O3_3: calc. 200.1412, obs. 200.1415).
  • IR : Ester carbonyl stretch at ~1740 cm1^{-1} .

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